molecular formula C13H17NO4 B1360886 Glu(OBzl)-OMe CAS No. 57584-59-5

Glu(OBzl)-OMe

Cat. No.: B1360886
CAS No.: 57584-59-5
M. Wt: 251.28 g/mol
InChI Key: BINSDCQBEWYNGL-NSHDSACASA-N
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Description

Glu(OBzl)-OMe is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in the synthesis of polymers and has shown potential in drug delivery systems due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glu(OBzl)-OMe typically involves the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA). This process can be initiated using various amines such as diethylamine, di-n-hexylamine, dicyclohexylamine, and triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, play a crucial role in determining the molecular weight and properties of the resulting polymer .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale polymerization processes. The use of efficient initiators and optimized reaction conditions ensures high yield and quality of the product. Deprotection of benzyl groups in the polymer can be achieved using reagents such as hydrobromic acid/acetic acid, NaOH aqueous solution, and trimethylsilyl iodide (TMSI), with TMSI being preferred for minimizing chain cleavage .

Chemical Reactions Analysis

Types of Reactions

Glu(OBzl)-OMe undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Glu(OBzl)-OMe involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound can form bioreducible block copolymers that release drugs in response to specific stimuli, such as changes in pH or temperature . The molecular targets include cellular receptors and transporters that facilitate the uptake and release of the drug.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glu(OBzl)-OMe stands out due to its unique combination of properties, including biocompatibility, biodegradability, and responsiveness to environmental stimuli. These characteristics make it particularly suitable for advanced drug delivery systems and biomedical applications .

Properties

IUPAC Name

5-O-benzyl 1-O-methyl (2S)-2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-13(16)11(14)7-8-12(15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINSDCQBEWYNGL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647318
Record name 5-Benzyl 1-methyl L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57584-59-5
Record name 5-Benzyl 1-methyl L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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